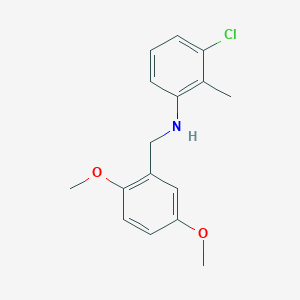![molecular formula C21H22N2O B5713685 4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5713685.png)
4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MP-10 and has been found to exhibit various biochemical and physiological effects in preclinical studies.
作用機序
The mechanism of action of MP-10 is not fully understood, but it is believed to act on various biological targets. MP-10 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory prostaglandins. MP-10 has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
MP-10 has been found to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. MP-10 has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MP-10 has been found to have a low toxicity profile, making it a potential drug candidate for the treatment of various diseases.
実験室実験の利点と制限
The advantages of using MP-10 in lab experiments include its high purity and yield, as well as its potential therapeutic applications. However, the limitations of using MP-10 include its limited solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research of MP-10. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and inflammatory disorders. Another potential direction is to investigate its mechanism of action and identify new biological targets. Additionally, future studies could focus on improving the solubility and bioavailability of MP-10 to enhance its therapeutic potential.
In conclusion, MP-10 is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to yield high purity and yield, making it suitable for scientific research applications. MP-10 has been found to exhibit various biochemical and physiological effects in preclinical studies, and its potential as a drug candidate for the treatment of various diseases warrants further investigation.
合成法
The synthesis of MP-10 involves the reaction of 4-bromoaniline and 2-methyl-5-phenylpyrrole in the presence of a palladium catalyst. The resulting product is then reacted with morpholine to yield 4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine. The synthesis of MP-10 has been optimized to yield high purity and yield, making it suitable for scientific research applications.
科学的研究の応用
MP-10 has been found to exhibit various therapeutic applications in preclinical studies. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. MP-10 has also been found to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of various diseases.
特性
IUPAC Name |
4-[4-(2-methyl-5-phenylpyrrol-1-yl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-17-7-12-21(18-5-3-2-4-6-18)23(17)20-10-8-19(9-11-20)22-13-15-24-16-14-22/h2-12H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVAGARMEDOEGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)N3CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5713628.png)
![2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5713630.png)


![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5713645.png)
![N~1~-(2-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5713648.png)

![N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B5713676.png)
